Cas no 80743-55-1 (3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide)

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core with bromo and chloro substituents, stabilized as a hydrobromide salt. This structure enhances its reactivity and utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromo and chloro functional groups provide distinct sites for further derivatization, enabling selective cross-coupling reactions and nucleophilic substitutions. Its crystalline hydrobromide form ensures improved stability and handling compared to the free base. The compound is particularly valuable in medicinal chemistry for constructing biologically active scaffolds, given its potential as a building block for kinase inhibitors and other therapeutic agents. High purity and well-defined reactivity make it a reliable choice for research applications.
3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide structure
80743-55-1 structure
Product Name:3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide
CAS No:80743-55-1
MF:C6H4Br2ClN3
MW:313.377058029175
MDL:MFCD20527017
CID:5227641
PubChem ID:12872324
Update Time:2025-10-21

3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-b]pyridazine, 3-bromo-6-chloro-, hydrobromide (1:1)
    • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide
    • 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide
    • MDL: MFCD20527017
    • Inchi: 1S/C6H3BrClN3.BrH/c7-4-3-9-6-2-1-5(8)10-11(4)6;/h1-3H;1H
    • InChI Key: HIPUZDDUSBVRAD-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C=CC(Cl)=NN12.Br

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Additional information on 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide

Introduction to 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide (CAS No. 80743-55-1)

3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide, identified by the Chemical Abstracts Service Number (CAS No.) 80743-55-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the imidazopyridazine class, a structural motif that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of both bromo and chloro substituents on the imidazopyridazine core enhances its reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The imidazo[1,2-b]pyridazine scaffold is a fused bicyclic system consisting of an imidazole ring connected to a pyridazine ring. This particular structure has been extensively studied for its pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The introduction of halogen atoms at specific positions on the ring system can significantly influence the compound's interactions with biological targets, thereby modulating its biological activity. In the case of 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide, the bromo and chloro groups are strategically positioned to maximize its utility in synthetic chemistry and drug discovery.

3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is particularly noteworthy for its role as a key intermediate in the synthesis of more complex pharmacophores. The halogenated imidazopyridazine core serves as a versatile platform for further functionalization, allowing chemists to explore a wide range of derivatives with tailored biological properties. This flexibility has made it a popular choice for medicinal chemists working on the development of novel therapeutic agents.

Recent advancements in computational chemistry and high-throughput screening have further highlighted the potential of 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide as a lead compound. These technologies have enabled researchers to rapidly identify and optimize compounds with desired pharmacokinetic and pharmacodynamic profiles. The compound's ability to interact with various biological targets has been explored through both experimental and computational methods, providing insights into its mechanism of action and potential therapeutic applications.

In the realm of anticancer research, 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide has shown promise as a component in the development of targeted therapies. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The halogenated imidazopyridazine core interacts with enzymes and receptors that are overexpressed in tumor cells, making it an attractive candidate for further investigation.

The synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of bromo and chloro substituents typically involves halogenation reactions, which can be carried out using various reagents such as N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). The final step in the synthesis often involves conversion to the hydrobromide salt to improve solubility and stability, which is crucial for pharmaceutical applications.

The chemical properties of 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide make it a valuable tool for researchers exploring new drug candidates. Its reactivity allows for easy derivatization into more complex molecules, while its well-characterized biological activity provides a foundation for understanding its mode of action. As research in medicinal chemistry continues to evolve, compounds like 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide will undoubtedly play a crucial role in the discovery and development of novel therapeutic agents.

The growing interest in 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is reflected in the increasing number of publications that explore its applications in drug discovery. Researchers are leveraging this compound to develop new treatments for various diseases by modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. The versatility of 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide as a scaffold for medicinal chemistry underscores its importance in modern drug development.

In conclusion,3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide (CAS No. 80743-55-1) is a highly significant compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its role as an intermediate in drug synthesis and its demonstrated biological activity make it a valuable asset for researchers working on developing new treatments for various diseases. As our understanding of molecular interactions continues to advance,3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide will likely remain at the forefront of medicinal chemistry research.

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